![molecular formula C28H24Cl2O7 B562988 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one CAS No. 866022-28-8](/img/structure/B562988.png)
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Übersicht
Beschreibung
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is a selective inhibitor of Type II fatty acid synthesis (FASII). It has shown significant antibacterial activity against both Staphylococcus aureus and Escherichia coli . This compound is also known to inhibit agonist binding to Liver X receptors (LXR), which regulate the expression of the ABCA1 gene, mediating cholesterol efflux from cells .
Vorbereitungsmethoden
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is typically synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route often includes the use of chlorinated aromatic compounds and various catalysts to facilitate the formation of the desired structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) and various acids and bases . Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one has potential as an anticancer agent. Its mechanism of action may involve triggering apoptosis in malignant cells through various pathways. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
Case Study:
A study focusing on the compound's cytotoxic effects revealed that it exhibited selective toxicity toward human cancer cells while sparing normal cells. The IC50 values for these compounds were found to be in the low micromolar range, suggesting significant therapeutic potential .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against E. coli and S. aureus | |
Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Material Science Applications
Beyond biological applications, this compound can be utilized in material science due to its unique structural properties. Its ability to form stable complexes with metals may be explored for applications in catalysis or as a precursor for advanced materials.
Wirkmechanismus
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one exerts its effects by inhibiting Type II fatty acid synthesis (FASII) in bacteria, which is essential for bacterial cell viability . It also inhibits agonist binding to Liver X receptors (LXR), which regulate the expression of the ABCA1 gene, mediating cholesterol efflux from cells . This dual mechanism of action makes it a promising candidate for the development of new antibiotics and cholesterol-lowering agents .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is unique in its dual mechanism of action, targeting both bacterial fatty acid synthesis and cholesterol metabolism. Similar compounds include:
Anthrabenzoxocinone: Another inhibitor of Type II fatty acid synthesis with similar antibacterial properties.
Zunyimycins: Chloroanthrabenzoxocinones with antibacterial activity against methicillin-resistant Staphylococcus aureus and Enterococci.
These compounds share structural similarities with this compound but differ in their specific molecular targets and pathways .
Biologische Aktivität
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one, also known as bischloroanthrabenzoxocinone, is a synthetic compound with significant biological activity. Its chemical structure is characterized by the presence of two chlorine atoms and a complex phenolic framework, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C28H24Cl2O7
- Molecular Weight : 543.39 g/mol
- CAS Number : 866022-28-8
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Fatty Acid Synthesis : The compound acts as a selective inhibitor of Type II fatty acid synthesis (FASII), which is crucial for bacterial growth and survival. This mechanism suggests potential applications in developing antibacterial agents .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Biological Activity and Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant induction of apoptosis in human lung cancer cells (A549) with an IC50 value of approximately 20 µM after 72 hours of treatment. This suggests potential for further development as an anticancer agent .
- Antioxidant Mechanism : An investigation into the antioxidant properties showed that the compound reduces reactive oxygen species (ROS) levels in vitro. This property may enhance its therapeutic efficacy in conditions associated with oxidative stress .
- Inhibition Studies : Research demonstrated that the compound effectively inhibits fatty acid synthesis in bacterial cultures, indicating its potential as a lead compound for antibiotic development .
Eigenschaften
IUPAC Name |
19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPSZYNJYJMHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722781 | |
Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866022-28-8 | |
Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does bischloroanthrabenzoxocinone interact with its target and what are the downstream effects?
A1: Bischloroanthrabenzoxocinone (BABX) targets the bacterial type II fatty acid synthesis (FASII) pathway . While the exact mechanism of action within the FASII pathway is not fully elucidated in the provided research, its inhibitory effect on this pathway ultimately disrupts bacterial cell viability. This disruption makes BABX a promising candidate for the development of novel antibiotics .
Q2: What is the impact of bischloroanthrabenzoxocinone on different bacterial species?
A2: Research indicates that bischloroanthrabenzoxocinone demonstrates varying degrees of effectiveness against different bacterial species. For instance, it exhibits good antibacterial activity against Staphylococcus aureus and permeable Escherichia coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 μg/mL . This difference in efficacy highlights the importance of further investigating its activity spectrum against a broader range of bacterial pathogens.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.